molecular formula C18H15FN2O3 B6549296 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide CAS No. 1040637-41-9

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide

Cat. No.: B6549296
CAS No.: 1040637-41-9
M. Wt: 326.3 g/mol
InChI Key: HXMCNRYTQHFDOO-UHFFFAOYSA-N
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Description

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide is a chemical compound with diverse applications in scientific research. Its unique structure makes it a promising candidate for studying various biological processes and developing new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled environments to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new chemical entities and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • Oxazole derivatives: These compounds share the oxazole ring structure and exhibit similar biological activities.

  • Fluorophenyl derivatives: Compounds containing fluorophenyl groups are known for their enhanced biological activity due to the presence of the fluorine atom.

The uniqueness of N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-16-9-5-4-8-15(16)17-10-13(21-24-17)11-20-18(22)12-23-14-6-2-1-3-7-14/h1-10H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMCNRYTQHFDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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